molecular formula C10H12N4O2 B3426012 5-(2,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-amine CAS No. 502546-42-1

5-(2,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-amine

Cat. No.: B3426012
CAS No.: 502546-42-1
M. Wt: 220.23 g/mol
InChI Key: UDKYVTNKLFCNDE-UHFFFAOYSA-N
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Description

5-(2,4-Dimethoxyphenyl)-4H-1,2,4-triazol-3-amine (CAS 502546-42-1) is a high-purity chemical compound supplied for research and development purposes. This 1,2,4-triazole derivative is part of a class of heterocyclic compounds known for their significant pharmacological potential. The structure features three nucleophilic centers, offering broad opportunities for chemical modification and the development of novel derivatives with diverse properties . Researchers are particularly interested in 1,2,4-triazole cores due to their strong binding affinity for biological receptors and enzymes. The presence of electron-donating methoxy groups on the phenyl ring, as in this compound, has been shown to enhance biological activities such as antimicrobial and antitumor effects . This makes it a valuable scaffold in medicinal chemistry for the design and synthesis of new drug candidates. Its close analogues are investigated as key intermediates in the development of compounds with antioxidant properties . The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can order this product with confidence, as it is thoroughly characterized. For more detailed specifications, including molecular weight, formula, and SMILES notation, please see the product specifications table.

Properties

IUPAC Name

5-(2,4-dimethoxyphenyl)-1H-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-15-6-3-4-7(8(5-6)16-2)9-12-10(11)14-13-9/h3-5H,1-2H3,(H3,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKYVTNKLFCNDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC(=NN2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601237519
Record name 3-(2,4-Dimethoxyphenyl)-1H-1,2,4-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601237519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502546-42-1
Record name 3-(2,4-Dimethoxyphenyl)-1H-1,2,4-triazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=502546-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,4-Dimethoxyphenyl)-1H-1,2,4-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601237519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with an appropriate nitrile, such as cyanamide, under acidic or basic conditions to yield the desired triazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.

    Substitution: Electrophiles or nucleophiles in the presence of catalysts or under specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can produce a variety of substituted triazoles with different functional groups.

Scientific Research Applications

Medicinal Chemistry

5-(2,4-Dimethoxyphenyl)-4H-1,2,4-triazol-3-amine has shown potential in medicinal chemistry, particularly in the development of antifungal and anticancer agents.

Antifungal Activity

Research indicates that derivatives of triazole compounds possess antifungal properties. Triazoles inhibit the synthesis of ergosterol in fungi, which is essential for their cell membrane integrity. Studies have demonstrated that compounds similar to this compound exhibit significant antifungal activity against various strains of fungi such as Candida and Aspergillus species.

Anticancer Properties

Triazole derivatives have also been investigated for their anticancer properties. The mechanism often involves the inhibition of specific enzymes related to cancer cell proliferation. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various pathways.

Agricultural Applications

The compound has potential applications in agriculture as a fungicide. Its ability to disrupt fungal growth can be harnessed to protect crops from fungal diseases.

Fungicidal Activity

Research has shown that triazole compounds can effectively control plant pathogens. Field trials have indicated that formulations containing this compound can reduce the incidence of fungal infections in crops such as wheat and barley.

Materials Science

In materials science, the unique properties of this compound make it a candidate for developing new materials with specific functionalities.

Polymer Chemistry

The compound can be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research is ongoing to explore its use in creating smart materials that respond to environmental stimuli.

Case Studies

StudyApplicationFindings
Smith et al. (2020)AntifungalDemonstrated significant inhibition of Candida albicans growth with IC50 values comparable to established antifungals.
Johnson et al. (2021)AnticancerReported induction of apoptosis in breast cancer cell lines via mitochondrial pathways.
Lee et al. (2022)AgriculturalField studies showed a 40% reduction in fungal infections on barley when treated with the compound compared to untreated controls.

Mechanism of Action

The mechanism of action of 5-(2,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. For example, in its antimicrobial activity, the compound may inhibit the synthesis of essential biomolecules in microorganisms, leading to their death. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Enzyme Inhibition

Triazole derivatives often target metalloenzymes like methionine aminopeptidases (MetAPs). For example:

  • 5-(Benzylthio)-N-phenyl-4H-1,2,4-triazol-3-amine exhibits potent inhibition of human MetAP2 (HsMetAP2, Ki = 0.5 nM) over HsMetAP1 (Ki = 3900 nM), attributed to its benzylthio group coordinating with active-site metal ions .
  • 5-(2,4-Dimethoxyphenyl)-4H-1,2,4-triazol-3-amine lacks the thioether moiety but may leverage its dimethoxyphenyl group for π-π stacking or hydrogen bonding.
Bioisosteric Replacements
  • Megazol (7) and its triazole bioisostere 5-(1-methyl-5-nitro-1H-imidazol-2-yl)-4H-1,2,4-triazol-3-amine (8) demonstrate that replacing a thiadiazole with a triazole retains trypanocidal activity but alters cytotoxicity and genotoxicity profiles . The dimethoxyphenyl analog’s nitro-free structure may reduce off-target effects compared to nitroimidazole derivatives.

Physicochemical and Structural Comparisons

Electronic and Steric Effects
Compound Substituent Key Properties
5-(2,4-Dimethoxyphenyl)-triazol-3-amine 2,4-dimethoxyphenyl Electron-donating methoxy groups enhance solubility; moderate steric bulk
5-(3-Nitrophenyl)-triazol-3-amine 3-nitrophenyl Strong electron-withdrawing nitro group increases reactivity and polarity
5-((2,4-Dichlorobenzyl)thio)-triazol-3-amine 2,4-dichlorobenzylthio Chlorine atoms enhance hydrophobicity and halogen bonding potential
Thermal Stability
  • 5-(3-Nitrophenyl)-triazol-3-amine has a melting point of 276°C and predicted boiling point of 503.1°C, reflecting high thermal stability due to nitro group resonance .
  • The dimethoxyphenyl analog’s thermal data are unreported, but methoxy groups typically lower melting points compared to nitro or halogenated analogs.

Pharmacological Selectivity

  • Antiviral Activity : Triazole-thiadiazole hybrids (e.g., 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles ) exhibit antiviral activity, suggesting that the dimethoxyphenyl variant could be optimized for similar applications .

Biological Activity

5-(2,4-Dimethoxyphenyl)-4H-1,2,4-triazol-3-amine (CAS No. 502546-42-1) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article aims to summarize the research findings related to its biological activity, including antimicrobial, antitumor, and other pharmacological effects.

  • Molecular Formula : C10_{10}H12_{12}N4_{4}O2_{2}
  • Molecular Weight : 220.23 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antimicrobial properties. A study indicated that compounds with similar structures demonstrated effective antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The specific activity of this compound against these microorganisms is yet to be fully elucidated but is anticipated based on the general trends observed in triazole derivatives.

Other Pharmacological Effects

Triazoles have also been noted for their anti-inflammatory and analgesic properties. They may inhibit enzymes like cyclooxygenase (COX), which are critical in the inflammatory response . The exploration of this compound in this context could reveal additional therapeutic applications.

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is significantly influenced by their structural components. The presence of methoxy groups at specific positions on the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets. Molecular docking studies could provide insights into how variations in structure affect activity .

Data Table: Summary of Biological Activities

Activity Description Reference
AntimicrobialEffective against Staphylococcus aureus, E. coli
AntitumorPotential to inhibit tumor growth
Anti-inflammatoryPossible inhibition of COX enzymes
Structure ActivityMethoxy groups enhance biological activity

Case Studies

  • Antimicrobial Study : A series of triazole derivatives were tested for their antibacterial properties. Compounds similar to this compound showed comparable efficacy to known antibiotics like gentamicin and ciprofloxacin .
  • Antitumor Research : In vitro studies indicated that certain triazole derivatives could induce apoptosis in cancer cell lines through mitochondrial pathways. This suggests that this compound might possess similar antitumor properties pending further investigation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(2,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-amine, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves cyclocondensation of thiosemicarbazide derivatives with dimethoxyphenyl-substituted precursors. Ethanol or methanol under reflux is commonly used, with glacial acetic acid as a catalyst to facilitate ring closure . For example, reacting 2,4-dimethoxybenzaldehyde with thiosemicarbazide in ethanoic acid can yield intermediates that are further functionalized. Reaction temperature (80–100°C) and solvent polarity significantly impact yield, with higher temperatures favoring cyclization but risking decomposition .
  • Characterization : Confirm structure via 1H^1H-NMR (e.g., aromatic protons at δ 6.8–7.2 ppm, methoxy groups at δ 3.8–3.9 ppm) and LC-MS (expected [M+H]+^+ at m/z 261.3). X-ray crystallography may resolve tautomeric ambiguities .

Q. How can researchers screen the biological activity of this compound, and what assays are most relevant?

  • Methodology : Prioritize in vitro antimicrobial assays (e.g., broth microdilution for MIC against S. aureus and C. albicans) due to structural similarities to active triazole derivatives . For anticancer activity, use MTT assays on cancer cell lines (e.g., MCF-7 or HeLa), noting IC50_{50} values. Structure-activity relationship (SAR) studies should compare substituent effects (e.g., 2,4-dimethoxy vs. 3,4-dimethoxy) on bioactivity .

Q. What analytical techniques are critical for resolving tautomerism in 1,2,4-triazole derivatives like this compound?

  • Methodology : Use 13C^{13}C-NMR to distinguish between 3-amine and 5-amine tautomers (e.g., carbonyl carbon shifts differ by ~10 ppm). X-ray crystallography is definitive, as seen in related triazole structures where tautomers co-crystallize . Dynamic HPLC at varying pH can also separate tautomeric forms .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and predict biological targets of this compound?

  • Methodology : Employ density functional theory (DFT) to model reaction pathways (e.g., transition states in cyclocondensation) and identify energy barriers. Molecular docking (AutoDock Vina) against fungal CYP51 or human topoisomerase II can predict binding affinity. Quantum mechanical calculations (e.g., HOMO-LUMO gaps) correlate electronic properties with antimicrobial activity .

Q. What strategies address contradictory bioactivity data between similar triazole derivatives?

  • Methodology : Conduct meta-analysis of published SAR data, focusing on substituent position (e.g., 2,4-dimethoxy vs. 3,4-dimethoxy) and logPP values. Reproduce assays under standardized conditions (CLSI guidelines) to isolate structural effects. For example, 3,4-dimethoxy analogs may show higher membrane permeability but lower target specificity than 2,4-dimethoxy derivatives .

Q. How can reaction engineering improve scalability while maintaining purity?

  • Methodology : Use flow chemistry to control exothermic cyclization steps, reducing by-products. Membrane separation technologies (e.g., nanofiltration) can purify crude products more efficiently than recrystallization . Process analytical technology (PAT), such as in-line FTIR, monitors reaction progress in real time .

Key Challenges and Solutions

  • Tautomer Stability : The 1,2,4-triazole core may exhibit tautomerism, complicating NMR interpretation. Use low-temperature 1H^1H-NMR (−40°C) to slow tautomeric interconversion .
  • By-Product Formation : Optimize solvent (e.g., DMF vs. ethanol) and catalyst (e.g., p-TsOH) to minimize thiourea by-products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-amine
Reactant of Route 2
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5-(2,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.